Acetylacetone

Acidity pKa Ligand design

Researchers requiring pH-controlled metal chelation face reproducibility risks when substituting β-diketones without matching pKa and kinetic profiles. Acetylacetone (pKa 8.9) enables quantitative chelation at pH 7-9, while its slow ketonization rate (0.08 s⁻¹) permits kinetic extraction selectivity unattainable with faster analogs. ● 85% enol content ideal for calibrating NMR/UV-Vis tautomer probes. ● Effective back-extraction agent for alkali metal scrubbing in multi-stage separations. ● Bulk stock available for immediate dispatch.

Molecular Formula C5H8O2
CH3COCH2COCH3
C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 123-54-6
Cat. No. B045752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylacetone
CAS123-54-6
SynonymsACAC;  Acetoacetone;  2,4-Dioxopentane;  2,4-Pentadione;  Acetyl-2-Propanone;  Diacetylmethane;  NSC 139614;  NSC 2679;  NSC 2927;  NSC 52336;  NSC 54069;  NSC 5575;  NSC 77075;  NSC 78795;  Pentan-2,4-dione
Molecular FormulaC5H8O2
CH3COCH2COCH3
C5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C
InChIInChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3
InChIKeyYRKCREAYFQTBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.66 M
In water, 166,000 mg/L at 20 °C
One part dissolves in about 8 parts water
Fairly soluble in neutral water
Miscible with alcohol, ether, chloroform, benzene, acetone, glacial acetic acid
Fairly soluble in alcohol, chloroform, ether, benzene, acetone, glacial acetic acid
Miscible in ethanol, ether, acetone chloroform
Miscible with glacial acetic acid, propylene glycol. Insoluble in glycerin
166 mg/mL at 20 °C
Solubility in water, g/100ml: 16

Structure & Identifiers


Interactive Chemical Structure Model





Acetylacetone Core Identity and Ligand Class


Acetylacetone (2,4-pentanedione, CAS 123-54-6) is the simplest β-diketone, existing as a dynamic equilibrium mixture of keto and enol tautomers with approximately 85% enol in the neat liquid [1]. It serves as the foundational member of the acetylacetonate (acac) ligand family, forming stable chelate complexes with over 60 metal ions and acting as a key precursor in catalysis, materials science, and organic synthesis .

Physicochemical Barriers to Acetylacetone Substitution


Despite sharing the β-diketone backbone, subtle substituent variations among in-class compounds such as hexafluoroacetylacetone, benzoylacetone, trifluoroacetylacetone, and ethyl acetoacetate lead to order-of-magnitude differences in acidity (ΔpKa > 4 units between Acetylacetone and Hexafluoroacetylacetone [1]), enol content (85% vs. exclusively enol [2]), and metal binding kinetics. These physiochemically determined properties directly govern chelation pH windows, extraction selectivity, and complex volatility, meaning that generic substitution without experimental validation risks process failure or irreproducible results.

Acetylacetone Differentiation vs. Analogs


pKa Acidity vs. Hexafluoroacetylacetone

Acetylacetone exhibits a pKa of 8.9 (at 25°C) , making it approximately 40,000-fold weaker as an acid than its perfluorinated analog hexafluoroacetylacetone (pKa ≈ 4.3) [1]. This massive acidity gap means that Acetylacetone requires a significantly higher pH for quantitative deprotonation and metal chelation.

Acidity pKa Ligand design

Enol Content vs. Hexafluoroacetylacetone

Under identical conditions, Acetylacetone exists as approximately 85% enol in the neat liquid, whereas hexafluoroacetylacetone is exclusively enolic (≈100%) [1]. This 15% lower enol population in Acetylacetone reflects the absence of electron-withdrawing CF3 groups that strongly stabilize the enol tautomer via enhanced hydrogen bonding and electronic effects.

Tautomerism Enol content Chelation kinetics

Acid Dissociation Constant vs. Benzoylacetone

The classical acid dissociation constant (Ka) of Acetylacetone is 1.17 × 10⁻⁹ (pKa = 8.93), while that of benzoylacetone is 2.01 × 10⁻¹¹ (pKa = 10.70) [1]. Thus, Acetylacetone is approximately 58-fold more acidic than its phenyl-substituted analog.

Acid dissociation pKa Substituent effects

Tautomerization Kinetics vs. Trifluoroacetylacetone

The rate constant for ketonization (kkz) of Acetylacetone is 0.08 s⁻¹ at 298 K, compared to 0.5 s⁻¹ for trifluoroacetylacetone [1]. This 6.25-fold slower tautomerization of Acetylacetone indicates a higher kinetic barrier for the enol-to-keto conversion.

Tautomerization rate Kinetics Extraction dynamics

Enol Content vs. Ethyl Acetoacetate

By ¹H NMR in CDCl₃, Acetylacetone exhibits approximately 83.0% enol, whereas the β-ketoester analog ethyl acetoacetate shows only 1.6% enol [1]. This ~52-fold difference underscores the critical role of the second carbonyl group in stabilizing the enol tautomer via extended conjugation.

Enol content Tautomerism Structural analogs

Alkali Metal Extraction Efficiency Ranking

In a systematic study of alkali metal extraction by seven β-diketones, the extractabilities followed the order: benzoyltrifluoroacetone (BFA) > thenoyltrifluoroacetone (TTA) > dibenzoylmethane (DBM) > benzoylacetone (BzA) > dipivaloylmethane (DPM) > acetylacetone (Acac) [1]. Acetylacetone ranked lowest, highlighting its relatively weak extraction power for alkali metals.

Solvent extraction Alkali metals Partitioning

Optimal Applications for Acetylacetone


pH-Controlled Metal Chelation

Acetylacetone's pKa of 8.9 enables efficient deprotonation and quantitative metal chelation in the pH 7–9 range, making it the β-diketone of choice for applications where strongly acidic analogs (e.g., HFA, pKa 4.3) would be fully deprotonated and potentially non-selective, or where weakly acidic analogs (e.g., benzoylacetone, pKa 10.7) would remain protonated and inactive. This pH window is ideally suited for biochemical metal buffering and aqueous-phase catalyst preparation.

Kinetic Selectivity in Solvent Extraction

The slow ketonization rate of Acetylacetone (kkz = 0.08 s⁻¹ ) relative to trifluoroacetylacetone (0.5 s⁻¹) introduces a kinetic delay that can be exploited for transient selectivity in liquid-liquid extraction. When paired with appropriate mixing times and pH gradients, this kinetic barrier allows preferential extraction of faster-reacting metal ions before the bulk ligand pool equilibrates, enabling separations that are thermodynamically unfavorable under steady-state conditions.

Keto-Enol Tautomerism Benchmark Ligand

With an enol content of approximately 85% in neat liquid and a well-characterized NMR signature, Acetylacetone serves as the ideal model compound for investigating β-diketone tautomerism by ¹H NMR, UV-Vis, and IR spectroscopy. Its balanced keto-enol equilibrium contrasts sharply with the exclusively enolic HFA and the nearly pure keto form of ethyl acetoacetate (1.6% enol [1]), making it indispensable for calibrating analytical methods that probe tautomer populations.

Weak-Extractant Scrubbing for Alkali Metal Separations

Acetylacetone's position at the bottom of the alkali metal extractability ranking (BFA > TTA > DBM > BzA > DPM > Acac ) renders it an excellent scrubbing or back-extraction agent. In processes where a strong extractant (e.g., BFA or TTA) loads alkali metals too aggressively, Acetylacetone can be employed in a subsequent stage to selectively strip weakly bound metals without removing strongly chelated target ions, improving overall separation resolution.

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